(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 780749-95-3
VCID: VC3707289
InChI: InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC(=CC(=C1)O)C(CC(=O)O)N
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

CAS No.: 780749-95-3

Cat. No.: VC3707289

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid - 780749-95-3

Specification

CAS No. 780749-95-3
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Standard InChI Key NYHNEKBZZXSUNO-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC(=C1)O)[C@@H](CC(=O)O)N
SMILES C1=CC(=CC(=C1)O)C(CC(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)O)C(CC(=O)O)N

Introduction

Chemical Structure and Properties

Structural Characterization

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a beta-amino acid derivative characterized by a propanoic acid backbone with an amino group and a 3-hydroxyphenyl substituent. The compound features a chiral center at the C-3 position with the R-configuration, which distinguishes it from its enantiomer, the S-form. This stereochemical configuration is crucial for its biological recognition and potential therapeutic applications.

The molecular formula of this compound is C9H11NO3, identical to its S-isomer but with a different spatial arrangement of atoms. While the general compound without specified stereochemistry is documented with CAS Number 26049-12-7, the R-isomer would have its own specific CAS designation .

Physicochemical Properties

Based on available data for 3-Amino-3-(3-hydroxyphenyl)propanoic acid (without specified stereochemistry), the following physicochemical properties have been documented:

PropertyValue
Molecular Weight181.189 g/mol
Density1.329 g/cm³
Melting Point222-223°C
Boiling Point394°C at 760 mmHg
Flash Point192.1°C
Exact Mass181.074
LogP1.567
Polar Surface Area (PSA)83.55
Vapor Pressure6.48E-07 mmHg at 25°C
Index of Refraction1.612

These physical properties are derived from analysis of the general compound . While the R and S isomers would share identical molecular weights and similar physical properties, they would differ in optical rotation and biological activity due to their different stereochemistry.

Functional Group Reactivity

The compound contains three key functional groups that contribute to its chemical reactivity profile:

  • The carboxylic acid group can participate in esterification, amidation, and reduction reactions.

  • The primary amine group is susceptible to acylation, alkylation, and can form imines with carbonyl compounds.

  • The hydroxyl group on the phenyl ring can undergo oxidation, ether formation, and esterification reactions.

These reactive centers make (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid a versatile building block for chemical modifications and derivatization strategies in medicinal chemistry and drug development.

Biological Activities and Applications

Research Applications

Several potential research applications for (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid include:

  • Development of peptidomimetics with enhanced stability profiles

  • Design of enzyme inhibitors for therapeutic applications

  • Use as a probe in biochemical and pharmacological studies

  • Building block for the synthesis of more complex bioactive molecules

Comparison with Related Compounds

Comparison with (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

The S-isomer is characterized by the following identifiers:

  • IUPAC Name: (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid

  • InChI: InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1

  • SMILES: C1=CC(=CC(=C1)O)C@HN

These stereochemical differences are critical in biological systems where enzymes and receptors often display high degrees of stereoselectivity in their interactions.

Comparison with Chlorinated Analogs

A structurally related compound, (R)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid, differs from our target molecule by having an additional chlorine substituent at the 2-position of the phenyl ring. This modification introduces several important differences:

  • Higher molecular weight (215.63 g/mol compared to 181.19 g/mol)

  • Altered electronic properties of the aromatic ring due to the electron-withdrawing nature of chlorine

  • Different hydrogen bonding patterns and potentially modified lipophilicity

  • Potentially different binding modes to biological targets due to the steric effect of the chlorine atom

These differences illustrate how subtle structural modifications can potentially lead to significant changes in biological activity profiles, an important consideration in structure-activity relationship studies.

Current Research and Future Directions

Emerging Applications

Current research involving (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and related compounds may focus on several promising areas:

  • Development as building blocks for peptidomimetic drugs with enhanced stability and bioavailability

  • Exploration of potential neuroprotective or neurotransmitter-modulating properties

  • Investigation as enzyme inhibitors for various therapeutic applications

  • Study of their incorporation into larger bioactive molecules

Structure-Activity Relationship Studies

The hydroxyl group at the 3-position of the phenyl ring is a key structural feature that influences the compound's properties:

  • It provides a hydrogen bond donor/acceptor site for interactions with biological targets

  • It affects the electron density distribution across the aromatic ring

  • It modifies the compound's solubility profile and partition coefficient

Systematic modification of this and other structural elements could yield valuable insights into structure-activity relationships and guide the development of optimized derivatives with enhanced biological activities.

Synthetic Challenges and Opportunities

The stereoselective synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid with high enantiomeric purity remains a challenging area with opportunities for innovation. Development of more efficient synthetic methodologies could facilitate more widespread use of this compound in research and potential therapeutic applications.

Analytical Methods for Characterization

Spectroscopic Analysis

Comprehensive characterization of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including confirmation of stereochemistry

  • Infrared (IR) spectroscopy identifies functional groups, particularly the carboxylic acid, amine, and hydroxyl moieties

  • Mass spectrometry confirms molecular weight and can provide fragmentation patterns characteristic of the compound

Chromatographic Techniques

Chromatographic methods are essential for assessing purity and stereochemical integrity:

  • High-Performance Liquid Chromatography (HPLC) with appropriate chiral columns can separate and quantify enantiomeric forms

  • Thin-Layer Chromatography (TLC) provides a rapid method for monitoring reactions and initial purity assessments

  • Gas Chromatography (GC), typically after derivatization, can offer high-resolution analysis

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